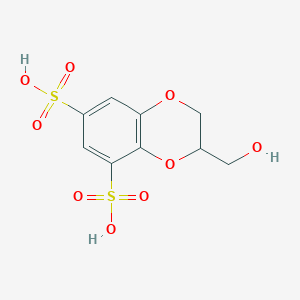
3-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid is an organic compound characterized by its unique benzodioxine ring structure with hydroxymethyl and disulfonic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid typically involves the following steps:
Formation of the Benzodioxine Ring: The initial step involves the cyclization of appropriate precursors to form the benzodioxine ring. This can be achieved through the reaction of catechol derivatives with formaldehyde under acidic conditions.
Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a base such as sodium hydroxide.
Sulfonation: The final step involves the sulfonation of the benzodioxine ring to introduce the disulfonic acid groups. This is typically carried out using sulfur trioxide or chlorosulfonic acid under controlled conditions to ensure selective sulfonation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity of the product.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonic acid groups, to form sulfonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acid derivatives, sulfonates, and various substituted benzodioxine compounds.
Aplicaciones Científicas De Investigación
3-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation and microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
3-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonic acid: Similar structure but with only one sulfonic acid group.
2,3-Dihydro-1,4-benzodioxine-5,7-disulfonic acid: Lacks the hydroxymethyl group.
3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid: Contains a methoxymethyl group instead of a hydroxymethyl group.
Uniqueness
3-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid is unique due to the presence of both hydroxymethyl and disulfonic acid groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
820976-20-3 |
|---|---|
Fórmula molecular |
C9H10O9S2 |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid |
InChI |
InChI=1S/C9H10O9S2/c10-3-5-4-17-7-1-6(19(11,12)13)2-8(9(7)18-5)20(14,15)16/h1-2,5,10H,3-4H2,(H,11,12,13)(H,14,15,16) |
Clave InChI |
BQFOOSLUBOSNAQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=C(O1)C=C(C=C2S(=O)(=O)O)S(=O)(=O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


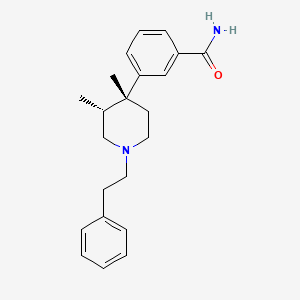
![Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate](/img/structure/B15160978.png)
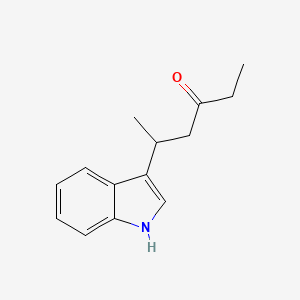
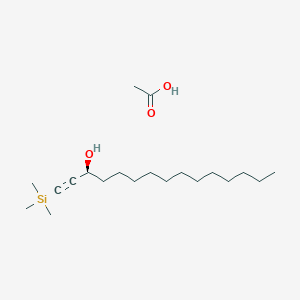
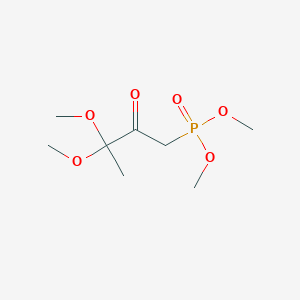
![5-[(dibenzylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B15161015.png)
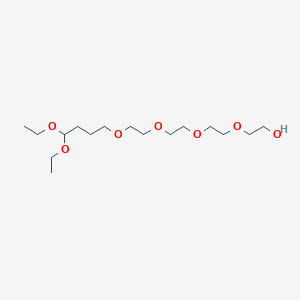
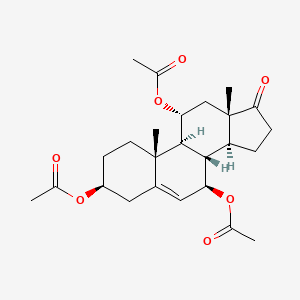
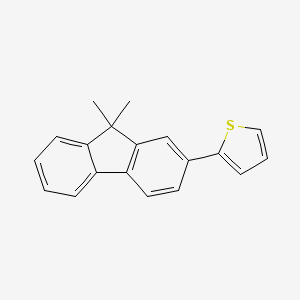
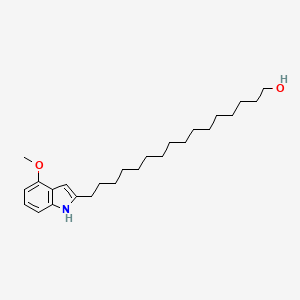
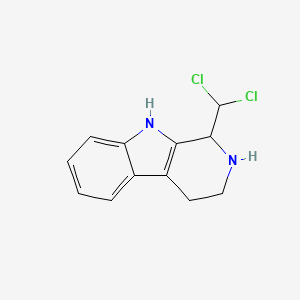
![Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate](/img/structure/B15161047.png)
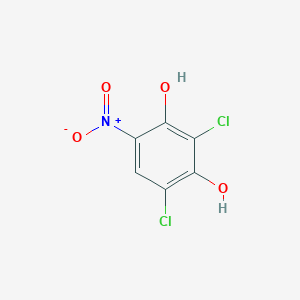
![(2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol](/img/structure/B15161050.png)
